3-Ethylbenzenecarboximidamide
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Overview
Description
3-Ethylbenzenecarboximidamide is an organic compound with the molecular formula C9H12N2 It is a derivative of benzenecarboximidamide, where an ethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylbenzenecarboximidamide typically involves the reaction of 3-ethylbenzonitrile with ammonia or an amine under specific conditions. One common method is the Pinner reaction, where the nitrile is treated with hydrochloric acid and an alcohol to form an imidate, which is then reacted with ammonia to yield the carboximidamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethylbenzoic acid
Reduction: 3-Ethylbenzylamine
Substitution: Various substituted benzenes depending on the nucleophile used
Scientific Research Applications
3-Ethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene-1-carboximidamide: Lacks the ethyl group, leading to different reactivity and applications.
3-Methylbenzenecarboximidamide: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
3-Propylbenzenecarboximidamide: Contains a propyl group, which can influence its solubility and reactivity.
Uniqueness
3-Ethylbenzenecarboximidamide is unique due to the presence of the ethyl group, which can enhance its lipophilicity and alter its interaction with biological targets compared to its methyl and propyl analogs. This can result in distinct pharmacological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXLJRJSVMQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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